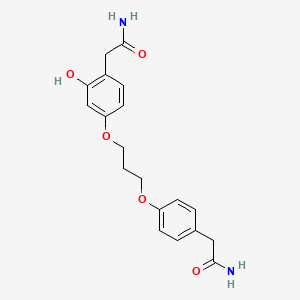

2-(4-(3-(4-(2-Amino-2-oxoethyl)-3-hydroxyphenoxy)-propoxy)phenyl)acetamide

Description

2-(4-(3-(4-(2-Amino-2-oxoethyl)-3-hydroxyphenoxy)-propoxy)phenyl)acetamide is a synthetic phenylacetamide derivative characterized by a phenoxypropoxy backbone substituted with a 3-hydroxyphenyl group and a 2-amino-2-oxoethyl moiety. The compound’s structure features a central benzene ring connected to an acetamide group, with a propoxy linker extending to a second phenolic ring containing hydroxyl and amino-oxoethyl substituents. Its design shares similarities with beta-blockers and histaminergic ligands, indicating possible applications in cardiovascular or neurological disorders .

Properties

IUPAC Name |

2-[4-[3-[4-(2-amino-2-oxoethyl)-3-hydroxyphenoxy]propoxy]phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O5/c20-18(23)10-13-2-5-15(6-3-13)25-8-1-9-26-16-7-4-14(11-19(21)24)17(22)12-16/h2-7,12,22H,1,8-11H2,(H2,20,23)(H2,21,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBSUIUZIFBJHOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)N)OCCCOC2=CC(=C(C=C2)CC(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(3-(4-(2-Amino-2-oxoethyl)-3-hydroxyphenoxy)-propoxy)phenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Intermediate: The initial step involves the reaction of 4-(2-amino-2-oxoethyl)phenol with 3-bromopropoxybenzene under basic conditions to form an intermediate compound.

Coupling Reaction: The intermediate is then coupled with 4-hydroxyphenylacetic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include:

Use of Catalysts: Employing catalysts to increase reaction efficiency.

Optimization of Reaction Conditions: Adjusting temperature, pressure, and solvent systems to maximize yield.

Purification Techniques: Utilizing advanced purification methods such as recrystallization and chromatography to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

2-(4-(3-(4-(2-Amino-2-oxoethyl)-3-hydroxyphenoxy)-propoxy)phenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The amide group can be reduced to form an amine.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

Substitution: Electrophilic substitution can be facilitated using reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary or secondary amines.

Substitution: Introduction of halogen or nitro groups into the aromatic rings.

Scientific Research Applications

2-(4-(3-(4-(2-Amino-2-oxoethyl)-3-hydroxyphenoxy)-propoxy)phenyl)acetamide has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

Medicine: Explored for its therapeutic potential in treating diseases due to its bioactive functional groups.

Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(4-(3-(4-(2-Amino-2-oxoethyl)-3-hydroxyphenoxy)-propoxy)phenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, the amine group may form hydrogen bonds with active site residues, while the aromatic rings can engage in π-π interactions with aromatic amino acids in proteins.

Comparison with Similar Compounds

Atenolol (2-(4-{2-Hydroxy-3-[(propan-2-yl)amino]propoxy}phenyl)acetamide)

Atenolol, a widely used β1-selective adrenergic receptor antagonist, shares the phenylacetamide core and phenoxypropanolamine backbone with the target compound. Key differences include:

- Substituents: Atenolol has an isopropylamino group and lacks the 3-hydroxyphenyl and amino-oxoethyl moieties present in the target compound.

- Receptor Specificity: Atenolol’s selectivity for β1-adrenergic receptors is attributed to its isopropylamino group and unsubstituted phenoxy ring .

- Bioavailability: Atenolol’s lower polarity (due to the absence of additional hydroxyl groups) enhances oral bioavailability compared to the more polar target compound .

Ciproxifan (Cyclopropyl-(4-(3-1H-imidazol-4-yl)propyloxy)phenyl)ketone)

While structurally distinct, ciproxifan—a histamine H3 receptor antagonist—provides insights into the role of phenoxypropoxy chains in receptor binding:

- Pharmacological Profile : Ciproxifan’s imidazole ring and ketone group confer high H3 receptor affinity (Ki = 0.5–1.9 nM) and oral bioavailability (62%) .

- Divergence: The target compound lacks the imidazole ring critical for H3 antagonism but introduces hydroxyl and amino-oxoethyl groups, which may favor interactions with other aminergic receptors .

L748337 (N-[[3-[(2S)-2-hydroxy-3-[[2-[4-[(phenylsulfonyl)amino]phenyl]ethyl]amino]propoxy]phenyl]methyl]-acetamide)

This GPCR ligand highlights the impact of sulfonamide and hydroxyphenoxypropoxy groups:

- Structural Overlap: Both compounds feature acetamide and hydroxyphenoxypropoxy motifs.

- Divergence: L748337’s sulfonamide group enhances binding to adrenergic receptors, whereas the target compound’s amino-oxoethyl group may favor hydrogen bonding with distinct targets .

Pharmacokinetic and Pharmacodynamic Insights

- Metabolic Stability: Analogues like N-[3-(4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)propyl]acetamide () suggest that extended alkyl chains may enhance metabolic stability, a feature absent in the target compound due to its shorter linker .

Biological Activity

2-(4-(3-(4-(2-Amino-2-oxoethyl)-3-hydroxyphenoxy)-propoxy)phenyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of and features multiple functional groups, including amino, hydroxy, and acetamide moieties. These functional groups are essential for its biological interactions.

The mechanism of action of 2-(4-(3-(4-(2-Amino-2-oxoethyl)-3-hydroxyphenoxy)-propoxy)phenyl)acetamide involves:

- Enzyme Interaction : The amino and hydroxy groups can form hydrogen bonds with enzymes, modulating their activity.

- Receptor Modulation : The compound may interact with various receptors, influencing signaling pathways that regulate cellular functions.

Anti-inflammatory Effects

Research indicates that similar compounds exhibit significant anti-inflammatory properties. For instance, studies on related phenolic compounds have demonstrated their ability to inhibit pro-inflammatory cytokines such as IL-1 beta and TNF-alpha, suggesting that 2-(4-(3-(4-(2-Amino-2-oxoethyl)-3-hydroxyphenoxy)-propoxy)phenyl)acetamide may share these properties .

Antioxidant Activity

The presence of hydroxyl groups in the structure suggests potential antioxidant activity. Compounds with similar structures have been shown to scavenge free radicals and reduce oxidative stress markers in various biological systems.

Case Studies

- Anti-Arthritic Activity : A study investigated the effects of related acetamides on adjuvant-induced arthritis in rats. The results indicated a significant reduction in paw edema and inflammatory markers, supporting the hypothesis that similar compounds may exert anti-arthritic effects .

- Cancer Research : Preliminary studies have suggested that compounds with similar structural motifs exhibit cytotoxic effects against cancer cell lines. The interaction with specific receptors may lead to apoptosis in malignant cells.

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.